molecular formula C12H17BFNO2 B13352614 4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2223047-96-7

4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13352614
CAS No.: 2223047-96-7
M. Wt: 237.08 g/mol
InChI Key: LAOREMKZJIUBST-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound with the molecular formula C11H15BFNO2. It is a boronic ester derivative of pyridine, characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 2-position on the pyridine ring. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a fluoropyridine derivative. One common method includes the reaction of 4-fluoro-2-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide substrate. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product. The boronic ester group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .

Properties

CAS No.

2223047-96-7

Molecular Formula

C12H17BFNO2

Molecular Weight

237.08 g/mol

IUPAC Name

4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C12H17BFNO2/c1-8-6-10(14)9(7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3

InChI Key

LAOREMKZJIUBST-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(N=C2)C)F

Origin of Product

United States

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